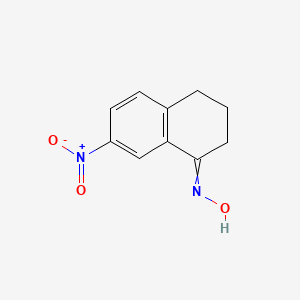
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine
Overview
Description
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C10H9NO3 It is a derivative of naphthalenone and features a nitro group at the 7th position and an oxime group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine typically involves the nitration of 3,4-dihydro-2H-naphthalen-1-one followed by the conversion of the resulting nitro compound to its oxime derivative. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The oxime formation is achieved by reacting the nitro compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for nitration and oxime formation, which allows for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Nitro ketones.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalenone derivatives.
Scientific Research Applications
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxime group can also form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-naphthalen-1-one: Lacks the nitro and oxime groups, making it less reactive.
7-nitro-3,4-dihydro-2H-naphthalen-1-one: Similar structure but without the oxime group.
3,4-Dihydro-7-nitro-1(2H)-naphthalenone: Another nitro derivative but with different substitution patterns.
Uniqueness
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(7-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O3/c13-11-10-3-1-2-7-4-5-8(12(14)15)6-9(7)10/h4-6,13H,1-3H2 |
InChI Key |
VPBBNFCFLAHMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=NO)C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














